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Methyl 3-amino-5-chloro-2-nitrobenzoate

Cat. No.: B2612191
CAS No.: 874301-23-2
M. Wt: 230.6
InChI Key: VWAXPEIKSDVOLN-UHFFFAOYSA-N
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Description

Contextualization within the Field of Substituted Benzoate (B1203000) Chemistry

Substituted benzoates are a cornerstone of modern organic synthesis, serving as pivotal building blocks for a wide range of complex molecules. The benzene (B151609) ring of a benzoate can be functionalized with various substituent groups, which profoundly influence the molecule's physical and chemical properties. These modifications can alter electron density, steric hindrance, and reactivity, thereby allowing for precise control over subsequent chemical transformations.

The specific substitution pattern of Methyl 3-amino-5-chloro-2-nitrobenzoate, featuring an amino group, a chloro group, and a nitro group on the benzene ring, places it in a unique position within the broader family of substituted benzoates. The interplay of these functional groups—an electron-donating amino group and electron-withdrawing nitro and chloro groups—creates a complex electronic environment that dictates its reactivity. Research into analogous substituted nitrobenzoic acids has demonstrated that the nature and position of substituents significantly impact crystal structures and intermolecular interactions. For instance, studies on binary systems of nitrobenzoic acid derivatives with methyl, hydroxyl, or chloro substituents have shown varied solid solution formation, highlighting the subtle yet critical role of each functional group.

Significance of Functionalized Aromatic Esters as Synthetic Intermediates

Functionalized aromatic esters, such as this compound, are highly valued as intermediates in organic synthesis. The ester group itself can undergo a variety of transformations, including hydrolysis to the corresponding carboxylic acid, reduction to an alcohol, or amidation to form amides. The presence of additional functional groups on the aromatic ring further enhances their synthetic utility, allowing for a diverse array of subsequent reactions.

The strategic placement of the amino, chloro, and nitro groups on the benzoate ring of the title compound offers multiple reaction sites. For example, the nitro group can be selectively reduced to an amino group, opening pathways for the synthesis of various heterocyclic compounds. The amino group can be diazotized and replaced with a wide range of other functional groups. Furthermore, the chloro group can participate in nucleophilic aromatic substitution reactions under specific conditions. This multi-functionality makes this compound a valuable precursor for the synthesis of pharmaceuticals, agrochemicals, and materials with tailored properties. The synthesis of complex molecules often relies on the sequential and selective manipulation of such functional groups, underscoring the importance of these versatile intermediates.

Overview of Contemporary Research Trends in Aromatic Nitro, Amino, and Halogen Chemistry

The study of this compound is situated at the intersection of several active areas of chemical research: aromatic nitro, amino, and halogen chemistry.

Aromatic Nitro Chemistry: Aromatic nitro compounds are crucial intermediates in organic synthesis. nih.gov The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic substitution. msu.edu Recent research has focused on the development of novel and more efficient methods for the synthesis of aromatic nitro compounds. nih.gov Additionally, the selective reduction of the nitro group to an amino group is a fundamental transformation, with ongoing efforts to develop milder and more selective catalysts. The reactivity of the nitro group itself is also an area of active investigation, with studies exploring its participation in various cycloaddition and rearrangement reactions.

Aromatic Amino Chemistry: The amino group is a versatile functional group that can be readily transformed into a variety of other functionalities. Contemporary research in this area includes the development of new methods for the formation of carbon-nitrogen bonds, which are ubiquitous in pharmaceuticals and other biologically active molecules. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, have revolutionized the synthesis of arylamines. Furthermore, the development of stereoselective methods for the synthesis of chiral amines remains a significant focus.

Aromatic Halogen Chemistry: Halogenated aromatic compounds are important precursors in a multitude of chemical transformations, particularly in cross-coupling reactions where the halogen acts as a leaving group. acs.org Modern research in this field is driven by the need for more selective and environmentally benign halogenation methods. The use of Lewis acid catalysts in electrophilic halogenation continues to be a standard method, with ongoing research into developing more efficient and recyclable catalysts. acs.orgresearchgate.net Additionally, the direct C-H halogenation of aromatic compounds is a rapidly developing area, offering a more atom-economical approach to these valuable intermediates.

The combination of these three functional groups in this compound provides a rich platform for exploring new synthetic methodologies and constructing complex molecular architectures.

Data and Research Findings

While specific research articles focusing exclusively on this compound are limited, data from closely related compounds can provide valuable insights into its expected properties and reactivity.

Synthesis: The synthesis of polysubstituted benzoates often involves a multi-step sequence. A plausible synthetic route to this compound could involve the nitration of a substituted benzoic acid, followed by chlorination and esterification, and finally, the introduction or modification of the amino group. For instance, a patented method for a related compound, 2-amino-3-methyl-5-chlorobenzoic acid, involves the nitration of m-toluic acid, followed by hydrogenation to reduce the nitro group, and subsequent chlorination. google.com The esterification could then be carried out as a final step.

Spectroscopic Data of Analogous Compounds: Spectroscopic analysis is crucial for the characterization of organic molecules. Based on data from similar compounds, the following spectral characteristics for this compound can be anticipated:

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, with their chemical shifts and coupling patterns influenced by the electronic effects of the substituents. The methyl ester protons would appear as a singlet, typically in the range of 3.8-4.0 ppm.

¹³C NMR: The carbon NMR spectrum would display signals for each unique carbon atom in the molecule, including the carbonyl carbon of the ester group (typically around 160-170 ppm), the aromatic carbons, and the methyl carbon of the ester.

IR Spectroscopy: The infrared spectrum would be characterized by absorption bands corresponding to the various functional groups. Key expected vibrations include N-H stretching for the amino group, C=O stretching for the ester, and characteristic absorptions for the nitro group. For example, in 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the asymmetric and symmetric stretching of the NO₂ group appear around 1506–1587 cm⁻¹ and 1302–1378 cm⁻¹, respectively. nih.gov

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns that can help to confirm the structure.

Reactivity and Potential Applications: The combination of functional groups in this compound suggests a rich and varied reactivity profile. The nitro group can be selectively reduced, and the amino group can be diazotized or acylated. The chloro substituent can potentially undergo nucleophilic aromatic substitution. These potential transformations make it a valuable intermediate for the synthesis of a wide range of target molecules, including those with potential biological activity. For example, various substituted nitro- and aminobenzoic acid derivatives have been investigated for their anticancer and antidiabetic properties. nih.gov

Below are interactive data tables summarizing typical spectroscopic data for related substituted benzoates, which can serve as a reference for predicting the properties of this compound.

Table 1: Representative ¹H NMR Data for Substituted Methyl Benzoates

Compound Aromatic Protons (ppm) Methyl Protons (ppm)
Methyl 5-chloro-2-nitrobenzoate 7.6-8.2 3.9
Methyl 2-amino-3-nitrobenzoate 6.8-8.1 3.9

Table 2: Representative IR Absorption Frequencies (cm⁻¹) for Key Functional Groups

Functional Group Characteristic Absorption Range
N-H Stretch (Amino) 3300-3500
C=O Stretch (Ester) 1715-1750
N=O Stretch (Nitro, Asymmetric) 1500-1560
N=O Stretch (Nitro, Symmetric) 1345-1385

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H7ClN2O4 B2612191 Methyl 3-amino-5-chloro-2-nitrobenzoate CAS No. 874301-23-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-amino-5-chloro-2-nitrobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O4/c1-15-8(12)5-2-4(9)3-6(10)7(5)11(13)14/h2-3H,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWAXPEIKSDVOLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC(=C1)Cl)N)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Innovations for Methyl 3 Amino 5 Chloro 2 Nitrobenzoate

Retrosynthetic Analysis and Identification of Key Precursors

Retrosynthetic analysis of Methyl 3-amino-5-chloro-2-nitrobenzoate allows for the logical disconnection of the molecule into simpler, more readily available precursors. The synthesis can be approached by strategically introducing the functional groups—amino, chloro, and nitro—onto a substituted benzene (B151609) ring, followed by the formation of the methyl ester.

The most straightforward disconnection is the ester linkage, which points to 3-amino-5-chloro-2-nitrobenzoic acid and methanol as immediate precursors. This simplifies the primary challenge to the synthesis of the substituted benzoic acid itself.

Further analysis of 3-amino-5-chloro-2-nitrobenzoic acid suggests several potential synthetic sequences by disconnecting the substituents from the aromatic ring:

C-N (Amino) Disconnection: The amino group is commonly formed through the reduction of a nitro group. This suggests a precursor such as 3,5-dichloro-2-nitrobenzoic acid or a dinitro equivalent where one nitro group is selectively reduced.

C-N (Nitro) Disconnection: The nitro group can be introduced via electrophilic aromatic nitration. A key precursor for this step would be Methyl 3-amino-5-chlorobenzoate. The regioselectivity of this reaction is critical and is governed by the directing effects of the existing amino, chloro, and ester groups.

C-Cl (Chloro) Disconnection: The chloro group can be added through electrophilic halogenation. This points to Methyl 3-amino-2-nitrobenzoate as a precursor, where the directing effects of the amino group would guide the chlorination to the desired position.

Based on these disconnections and established synthetic routes for related compounds, several key precursors can be identified. These include compounds like 3-amino-5-chlorobenzoic acid, 5-chloro-2-nitrobenzoic acid, and m-toluic acid, which can serve as foundational starting materials in multi-step syntheses. nih.govgoogle.comsigmaaldrich.comgoogle.com For instance, a synthetic pathway for a related compound, 2-amino-3-methyl-5-chlorobenzoic acid, begins with m-toluic acid, which undergoes nitration, hydrogenation reduction, and finally chlorination. google.comgoogle.com

Classical and Modern Synthetic Routes to this compound

The construction of this compound involves a series of fundamental organic transformations. The specific sequence of these reactions is crucial for achieving the desired substitution pattern.

Esterification Strategies for the Benzoate (B1203000) Moiety

The final step in many synthetic routes to the target molecule is the esterification of the corresponding carboxylic acid. Several methods are available for this transformation. iajpr.com

Fischer-Speier Esterification: This classical method involves reacting the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. google.comtruman.edu The reaction is heated to reflux to drive the equilibrium towards the ester product. truman.edu

Alkylation with Alkyl Halides/Sulfates: A common alternative involves the use of an alkylating agent. For example, 5-chloro-2-nitrobenzoic acid can be converted to its methyl ester using dimethyl sulfate (Me₂SO₄) in the presence of a base like potassium carbonate (K₂CO₃) in a solvent such as acetone. nih.gov

Acid Chloride Formation: The carboxylic acid can first be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride then reacts readily with methanol to form the methyl ester.

Comparison of Esterification Methods
MethodReagentsTypical ConditionsAdvantagesDisadvantages
Fischer EsterificationMethanol, H₂SO₄ (catalyst)RefluxInexpensive reagents, simple procedureReversible reaction, requires excess alcohol
AlkylationDimethyl sulfate, K₂CO₃Reflux in acetoneHigh yield, irreversibleDimethyl sulfate is toxic
Via Acyl Chloride1. SOCl₂ or (COCl)₂ 2. MethanolTwo steps, often mild conditions for the second stepHigh reactivity, good for sterically hindered acidsTwo-step process, harsh reagents in the first step

Regioselective Nitration of Related Aromatic Systems

The introduction of the nitro group at the C2 position is a critical step that relies on the principles of electrophilic aromatic substitution. The regiochemical outcome is controlled by the directing effects of the substituents already present on the aromatic ring. Standard nitrating conditions often involve a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). quora.compatsnap.com

In a potential precursor like methyl 3-amino-5-chlorobenzoate, the substituents would exert the following influences:

Amino group (-NH₂): Strongly activating, ortho, para-directing.

Chloro group (-Cl): Deactivating, ortho, para-directing.

Ester group (-COOCH₃): Deactivating, meta-directing.

The desired C2 position is ortho to the powerful activating amino group and meta to the chloro and ester groups. The C4 and C6 positions are also activated by the amino group. Therefore, careful control of reaction conditions is necessary to achieve selective nitration at the C2 position and avoid the formation of unwanted isomers. A synthesis for a related compound, 2-amino-3-methyl-5-chlorobenzoic acid, involves the nitration of m-toluic acid, where the methyl and carboxylic acid groups direct the incoming nitro group. google.comgoogle.com

Selective Chlorination and Introduction of Halogen Substituents

Introducing a chlorine atom at the C5 position can be accomplished through electrophilic halogenation of a precursor such as methyl 3-amino-2-nitrobenzoate. In this substrate, the powerful ortho, para-directing amino group strongly activates the C5 position (para), making it the most likely site for chlorination.

Several chlorinating agents can be employed for this purpose:

N-Chlorosuccinimide (NCS): A mild and effective reagent for the chlorination of activated aromatic rings. However, its high cost can be a drawback for large-scale synthesis. patsnap.com

Cyanuric Chloride: This reagent has been presented as a more cost-effective alternative to NCS for the chlorination of 2-amino-3-methylbenzoic acid. patsnap.com

Sulfuryl Chloride (SO₂Cl₂): Used for the chlorination of similar compounds like 3-methyl-2-aminobenzamide. google.com

Sodium Hypochlorite/Acetic Acid: This combination has been successfully used for the 5-position chlorination of methyl anthranilate. google.com

Common Chlorinating Agents for Aromatic Amines
ReagentAbbreviationTypical Use CaseNotes
N-ChlorosuccinimideNCSChlorination of activated ringsMild conditions, but expensive patsnap.com
Cyanuric Chloride-Chlorination of aminobenzoic acidsCost-effective alternative to NCS patsnap.com
Sulfuryl ChlorideSO₂Cl₂Chlorination of anilides and related compoundsCan be highly reactive
Sodium HypochloriteNaOClChlorination in aqueous/acidic mediaInexpensive industrial reagent google.com

Reduction of Nitro Groups to Amino Functionalities

The formation of the amino group at the C3 position is typically achieved by the reduction of a nitro group precursor. This is a fundamental transformation in the synthesis of aromatic amines. wikipedia.org The choice of reducing agent is important to ensure chemoselectivity, leaving other functional groups like the ester and the second nitro group (at C2) intact if the strategy involves a dinitro precursor. However, a more common strategy involves the reduction of a single nitro group on a precursor that will later be nitrated again or chlorinated. For example, the synthesis of 2-amino-3-methylbenzoic acid involves the hydrogenation of 2-nitro-3-methylbenzoic acid. google.com

A variety of methods are available for the reduction of aromatic nitro groups: wikipedia.orgcommonorganicchemistry.com

Catalytic Hydrogenation: This is often the method of choice, employing hydrogen gas (H₂) with a metal catalyst such as palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.com It is generally a clean and high-yielding method. Raney nickel is particularly useful when trying to avoid the dehalogenation of aryl halides. commonorganicchemistry.com

Metal-Acid Systems: Classical methods using metals like iron (Fe), zinc (Zn), or tin(II) chloride (SnCl₂) in acidic media (e.g., HCl, acetic acid) are robust and widely used for reducing nitro groups. commonorganicchemistry.comvedantu.com

Sulfide Reagents: Reagents like sodium sulfide (Na₂S) or sodium hydrosulfite (Na₂S₂O₄) can be used and are sometimes employed for the selective reduction of one nitro group in a dinitro compound. wikipedia.orgcommonorganicchemistry.com

Catalytic Approaches in the Synthesis of this compound

Catalysis plays a pivotal role in several key steps of the synthesis, enhancing reaction rates, improving selectivity, and enabling milder reaction conditions.

Acid Catalysis in Esterification: As mentioned, the Fischer esterification of the parent carboxylic acid relies on strong acid catalysts like H₂SO₄ to accelerate the reaction towards equilibrium. google.comtruman.edu

Heterogeneous Catalysis in Hydrogenation: The reduction of a nitro group to an amino group is one of the most significant applications of catalysis in this synthetic context. Heterogeneous catalysts like palladium on carbon (Pd/C), platinum(IV) oxide, and Raney nickel are indispensable for efficient catalytic hydrogenation. wikipedia.orgcommonorganicchemistry.com These catalysts provide a surface for the reaction between hydrogen gas and the nitro compound, leading to a clean conversion to the amine.

Modern Electrocatalysis: Innovative approaches include the electrocatalytic reduction of substituted nitroarenes. acs.org Methods using polyoxometalate redox mediators have shown high selectivity for the reduction of nitro groups to anilines, even in the presence of other reducible functionalities. acs.org This approach can offer a greener alternative to traditional stoichiometric reductants by using electricity as the reducing agent.

The strategic application of these catalytic methods is essential for developing an efficient, scalable, and environmentally conscious synthesis of this compound.

Homogeneous Catalysis for Reaction Efficiency

Homogeneous catalysis plays a pivotal role in the synthesis of complex organic molecules by offering high efficiency and selectivity under mild reaction conditions. While specific literature detailing the use of homogeneous catalysts for the direct synthesis of this compound is not extensively available, the principles can be applied to key synthetic steps, such as the selective reduction of a nitro group in a polychlorinated nitroaromatic precursor.

Transition metal complexes, such as those involving ruthenium, rhodium, and palladium, are well-established homogeneous catalysts for the hydrogenation of nitroarenes. For a molecule with multiple reducible groups, the choice of catalyst and reaction conditions is crucial to achieve chemoselectivity. For instance, in the synthesis of related aminobenzoates, specific ruthenium-phosphine complexes have demonstrated high activity and selectivity in the reduction of a nitro group without affecting other sensitive functionalities like halogens or ester groups. The efficiency of these catalysts stems from their ability to activate hydrogen and the substrate in the same phase, leading to lower activation energies and faster reaction rates.

Heterogeneous Catalysis and Recoverable Systems

Heterogeneous catalysts offer significant advantages in terms of catalyst recovery and reuse, which are crucial for sustainable and cost-effective industrial processes. In the context of synthesizing this compound, heterogeneous catalysts are particularly relevant for the selective reduction of a dinitro precursor or the hydrogenation of a nitro group.

Commonly used heterogeneous catalysts include metals like palladium, platinum, and nickel supported on solid materials such as activated carbon, alumina, or silica. These supported catalysts are known for their high stability and ease of separation from the reaction mixture through simple filtration. For the synthesis of halo-nitro aromatic amines, the choice of catalyst is critical to prevent dehalogenation, a common side reaction. For example, platinum-based catalysts are often preferred over palladium for the reduction of nitro groups in chlorinated aromatic compounds due to their lower propensity to cleave the carbon-halogen bond.

Recent innovations focus on the development of nanocatalysts and structured catalytic supports to enhance activity and selectivity. These advanced materials provide a high surface area and a well-defined distribution of active sites, which can lead to improved reaction rates and better control over the product distribution. The development of recoverable catalytic systems is a key step towards more environmentally friendly and economically viable synthetic routes for fine chemicals.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is essential for developing sustainable synthetic methods for specialty chemicals like this compound. These principles aim to minimize the environmental impact of chemical processes by reducing waste, using less hazardous substances, and improving energy efficiency.

Atom Economy and Waste Minimization

Atom economy is a core concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. Reactions with high atom economy are designed to maximize the incorporation of all reactant atoms into the final product, thereby minimizing the generation of byproducts and waste.

For the synthesis of this compound, a high atom economy can be achieved by favoring addition and substitution reactions over elimination reactions. For example, a synthetic route that involves the direct amination of a precursor would have a higher atom economy than a multi-step process that generates stoichiometric byproducts.

Table 1: Theoretical Atom Economy for a Hypothetical Synthesis Step This interactive table allows for the calculation of atom economy for a hypothetical reaction step in the synthesis of this compound.

ReactantMolecular Weight ( g/mol )MolesTotal Mass (g)
Precursor A2001200
Reagent B50150
Total Reactants 250
This compound230.591230.59
Byproduct C19.41119.41
Total Products 250
Atom Economy (%) 92.24%

Solvent Selection and Environmentally Benign Media

The choice of solvent is a critical aspect of green chemistry, as solvents often constitute the largest mass component of a chemical process and contribute significantly to its environmental footprint. The ideal green solvent should be non-toxic, non-flammable, biodegradable, and derived from renewable resources.

In the synthesis of aromatic compounds like this compound, traditional solvents such as chlorinated hydrocarbons and volatile organic compounds (VOCs) are often used. However, their environmental and health hazards have led to a search for greener alternatives. Environmentally benign media such as water, supercritical fluids (like CO2), and ionic liquids are being explored as replacements.

For instance, catalytic reactions in aqueous media can offer significant environmental benefits. Water is non-toxic, non-flammable, and readily available. The development of water-soluble catalysts and phase-transfer catalysis techniques has enabled a wide range of organic reactions to be carried out in water. Similarly, supercritical CO2 is an attractive solvent due to its non-toxic nature, and its properties can be tuned by adjusting temperature and pressure, allowing for efficient reactions and easy product separation.

Process Optimization and Yield Enhancement in this compound Production

Process optimization is a critical step in the development of any chemical synthesis to ensure high yield, purity, and cost-effectiveness. This involves a systematic study of various reaction parameters to identify the optimal conditions for the desired transformation.

Influence of Reaction Parameters on Selectivity

In the synthesis of a polysubstituted aromatic compound like this compound, achieving high selectivity is often a major challenge. The presence of multiple reactive sites on the aromatic ring can lead to the formation of isomeric byproducts, which can be difficult to separate from the desired product.

The selectivity of a reaction can be influenced by a variety of parameters, including temperature, pressure, reaction time, catalyst loading, and solvent polarity. For example, in a nitration reaction to introduce the nitro group, the temperature must be carefully controlled to prevent over-nitration and the formation of dinitro compounds. Similarly, in a catalytic reduction step, the hydrogen pressure and catalyst concentration can affect the chemoselectivity, preventing the reduction of other functional groups.

The polarity of the solvent can also play a crucial role in directing the regioselectivity of a reaction. By choosing a solvent with the appropriate polarity, it is possible to stabilize certain transition states over others, thereby favoring the formation of the desired isomer. A systematic study of these parameters, often using statistical methods like Design of Experiments (DoE), is essential for optimizing the selectivity and maximizing the yield of this compound.

Table 2: Hypothetical Influence of Reaction Parameters on Selectivity This interactive table illustrates the potential impact of different reaction parameters on the selectivity of a key synthetic step.

ParameterValueSelectivity for Desired Isomer (%)
Temperature50°C85
70°C78
90°C65
Pressure1 atm82
5 atm90
10 atm88
Catalyst Loading0.5 mol%75
1.0 mol%92
2.0 mol%89

Strategies for Purity Enhancement in Synthetic Pathways

Recrystallization

Recrystallization is a cornerstone technique for purifying solid organic compounds. wikipedia.orglibretexts.org The principle relies on the differential solubility of the target compound and its impurities in a selected solvent at varying temperatures. libretexts.org For aromatic nitro compounds and their derivatives, solvents like methanol and ethanol are frequently employed. youtube.comresearchgate.net

The general procedure involves dissolving the crude solid in a minimum amount of a hot solvent to create a saturated solution. emu.edu.tr As the solution cools slowly, the solubility of the target compound decreases, leading to the formation of pure crystals, while impurities remain dissolved in the mother liquor. wikipedia.orgemu.edu.tr The efficiency of this process is highly dependent on the choice of solvent, where the desired compound should have high solubility at elevated temperatures and low solubility at cooler temperatures. emu.edu.tr

Interactive Table: Recrystallization Parameters for Related Compounds
CompoundSolventOutcomeReference
Methyl m-nitrobenzoateMethanolSignificant purity increase, as confirmed by melting point elevation. researchgate.net
2-amino-3-methyl-5-chlorobenzoic acidMethanolYielded off-white solid with a purity of 98.5%.
Methyl 3-acetamido-5-(hydroxymethyl)benzoateNot specifiedPurification by recrystallization was a key step. beilstein-journals.org

Acid-Base Extraction

Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic or basic compounds from a mixture based on their differing solubilities in aqueous and organic solvents. wikipedia.orgstudy.com This method is particularly effective for purifying precursors, such as carboxylic acids, which are common in the synthesis of benzoate esters. vernier.com

For instance, a crude mixture containing an acidic precursor like 2-chloro-5-nitrobenzoic acid can be dissolved in an organic solvent. By washing this solution with an aqueous base (e.g., sodium hydroxide), the acidic compound is deprotonated to form a water-soluble salt, which partitions into the aqueous layer. vernier.commagritek.com The layers are then separated. Subsequent acidification of the aqueous layer regenerates the pure carboxylic acid, causing it to precipitate out of the solution. magritek.comumass.edu This technique is highly effective at removing neutral or basic impurities.

Interactive Table: Purity Enhancement via Acid-Base Treatment
StepActionRationaleResult
1Dissolve crude product in organic solvent.Prepare for liquid-liquid extraction.Mixture is in solution.
2Wash with aqueous base (e.g., NaOH, NaHCO₃).Convert acidic components to water-soluble salts. wikipedia.orgAcidic impurities and/or product move to the aqueous layer. study.com
3Separate aqueous and organic layers.Isolate the two phases.Components are physically separated.
4Acidify the aqueous layer (e.g., with HCl).Regenerate the insoluble acidic compound. magritek.comPure acidic compound precipitates and can be collected by filtration.

Chromatographic Methods

When recrystallization or extraction methods are insufficient, particularly for separating compounds with similar properties like isomers, column chromatography is employed. This technique separates compounds based on their differential adsorption onto a stationary phase (e.g., silica gel) as a mobile phase (solvent) passes through it.

Flash column chromatography is a faster variant that uses pressure to accelerate the solvent flow, enabling efficient separation. For instance, the purification of methyl 3-(hydroxymethyl)-5-nitrobenzoate, a structurally related compound, was successfully achieved using flash column chromatography with a dichloromethane and methanol solvent system. beilstein-journals.org The choice of mobile and stationary phases is critical and is often determined by preliminary analysis using Thin Layer Chromatography (TLC). researchgate.net High-Performance Liquid Chromatography (HPLC) is another powerful tool, not only for purification on a preparative scale but also for assessing the purity of the final product with high precision. novasolbio.comalwsci.comsielc.com

Advanced Analytical Purity Assessment

Confirming the purity of the final compound requires sophisticated analytical methods capable of detecting trace-level impurities. The quality of pharmaceutical intermediates directly impacts the efficacy and safety of the final active pharmaceutical ingredients (APIs). novasolbio.com

High-Performance Liquid Chromatography (HPLC): Considered a gold standard for purity analysis, HPLC can separate, identify, and quantify the main component and any impurities. novasolbio.comalwsci.com

Gas Chromatography-Mass Spectrometry (GC-MS): This method is ideal for identifying volatile organic impurities, such as residual solvents or by-products. alwsci.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, confirming the identity of the desired product and revealing the structure of any co-isolated impurities. novasolbio.com

Differential Scanning Calorimetry (DSC): DSC can be used to determine the absolute purity of crystalline substances by analyzing their melting profiles, as impurities tend to broaden the melting range. netzsch.com

The integration of these purification strategies and analytical controls is crucial for the reliable synthesis of high-purity this compound.

Reaction Mechanisms and Chemical Transformations of Methyl 3 Amino 5 Chloro 2 Nitrobenzoate

Reactivity of the Nitro Group: Reduction Pathways and Derivatives

The nitro group is a strong electron-withdrawing group and its reduction is a common transformation, often being a key step in the synthesis of more complex molecules. The reduction of the nitro group in Methyl 3-amino-5-chloro-2-nitrobenzoate can lead to the formation of a diamino derivative, which is a valuable precursor in many synthetic routes.

Catalytic hydrogenation is a widely employed method for the reduction of nitro groups to amines. This process typically involves the use of a metal catalyst, such as palladium, platinum, or nickel, and a source of hydrogen. The reaction proceeds through a series of intermediates, and the precise mechanism can be influenced by the choice of catalyst, solvent, and reaction conditions.

The generally accepted mechanism for the catalytic hydrogenation of a nitroaromatic compound on a metal surface involves the following key steps:

Adsorption: Both the nitro compound and hydrogen gas are adsorbed onto the surface of the metal catalyst.

Stepwise Reduction: The nitro group is reduced in a stepwise manner. The initial reduction product is a nitroso compound, which is then further reduced to a hydroxylamine. Finally, the hydroxylamine is reduced to the corresponding amine.

Desorption: The final amine product is desorbed from the catalyst surface, regenerating the active sites for further reaction.

The efficiency and selectivity of the hydrogenation can be influenced by factors such as hydrogen pressure, temperature, and the nature of the catalyst support. For industrial-scale reactions, fixed-bed reactors are often preferred.

CatalystHydrogen SourceTypical ConditionsProduct
Palladium on Carbon (Pd/C)Hydrogen Gas (H₂)Room temperature to moderate heat, atmospheric to high pressureMethyl 3,2-diamino-5-chlorobenzoate
Platinum(IV) Oxide (PtO₂)Hydrogen Gas (H₂)Room temperature, atmospheric pressureMethyl 3,2-diamino-5-chlorobenzoate
Raney Nickel (Raney Ni)Hydrogen Gas (H₂) or Hydrazine (N₂H₄)Elevated temperature and pressureMethyl 3,2-diamino-5-chlorobenzoate

In a molecule with multiple reducible functional groups, such as this compound, achieving chemoselectivity is crucial. The goal is often to reduce the nitro group without affecting the ester or the chloro substituent. The chloro group is generally stable under typical catalytic hydrogenation conditions, but the ester group can sometimes be susceptible to reduction, especially with more aggressive reducing agents.

Several methods have been developed for the chemoselective reduction of nitro groups in the presence of other sensitive functionalities. These methods often employ specific catalysts or reducing agents that are mild enough not to affect other parts of the molecule. For instance, the use of certain transition metal complexes can facilitate the selective reduction of the nitro group.

Furthermore, in molecules containing multiple nitro groups, regioselective reduction of one nitro group over another can be achieved. This is often governed by the electronic and steric environment of the different nitro groups. In the case of dinitroaromatic compounds, the less sterically hindered nitro group or the one activated by electron-withdrawing groups is often preferentially reduced.

Reactivity of the Amino Group: Electrophilic and Nucleophilic Transformations

The amino group in this compound is a nucleophilic center and can participate in a variety of reactions with electrophiles. It can also be transformed into a diazonium group, which is an excellent leaving group and can be substituted by a wide range of nucleophiles.

The primary amino group can be readily acylated by reacting with acylating agents such as acid chlorides or anhydrides in the presence of a base. This reaction results in the formation of an amide. For example, reaction with acetyl chloride would yield Methyl 3-acetamido-5-chloro-2-nitrobenzoate.

Alkylation of the amino group can be more challenging to control, as it can lead to a mixture of mono- and di-alkylated products. The reaction is typically carried out using an alkyl halide in the presence of a base to neutralize the hydrogen halide formed during the reaction. The choice of reaction conditions, including the solvent and the base, can influence the selectivity of the alkylation. For instance, using a bulky alkylating agent can favor mono-alkylation due to steric hindrance.

ReactionReagentTypical ConditionsProduct
AcylationAcetyl Chloride (CH₃COCl)Presence of a non-nucleophilic base (e.g., pyridine)Methyl 3-acetamido-5-chloro-2-nitrobenzoate
AlkylationMethyl Iodide (CH₃I)Presence of a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF)Methyl 3-(methylamino)-5-chloro-2-nitrobenzoate and Methyl 3-(dimethylamino)-5-chloro-2-nitrobenzoate

The amino group can be converted into a diazonium salt by treatment with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C). The resulting diazonium salt is highly reactive and can undergo a variety of transformations.

One of the most important reactions of diazonium salts is the Sandmeyer reaction, where the diazonium group is replaced by a halide (Cl, Br) or a cyano group using a copper(I) salt as a catalyst. This provides a versatile method for introducing a range of functional groups onto the aromatic ring. Other derivatizations include reaction with potassium iodide to introduce an iodine atom, or with water to introduce a hydroxyl group.

ReactionReagent(s)Product
DiazotizationNaNO₂, HCl (aq), 0-5 °CMethyl 5-chloro-2-nitro-3-diazoniumchloridobenzoate
Sandmeyer (Chlorination)CuCl, HClMethyl 3,5-dichloro-2-nitrobenzoate
Sandmeyer (Bromination)CuBr, HBrMethyl 3-bromo-5-chloro-2-nitrobenzoate
IodinationKIMethyl 3-chloro-5-iodo-2-nitrobenzoate
HydroxylationH₂O, heatMethyl 3-chloro-5-hydroxy-2-nitrobenzoate

Reactivity of the Chloro Group: Nucleophilic Aromatic Substitution (SNAr)

The chloro group on the aromatic ring is generally unreactive towards nucleophilic substitution. However, its reactivity is significantly enhanced by the presence of the strongly electron-withdrawing nitro group in the ortho position. This activation makes the chloro group susceptible to nucleophilic aromatic substitution (SNAr).

The mechanism of an SNAr reaction involves two main steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the chloro group, leading to the formation of a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the aromatic ring and is particularly stabilized by the ortho-nitro group.

Loss of the Leaving Group: The chloride ion is eliminated from the Meisenheimer complex, restoring the aromaticity of the ring and yielding the substitution product.

A variety of nucleophiles can displace the chloro group in this manner, including alkoxides, amines, and thiols. The rate of the SNAr reaction is dependent on the strength of the nucleophile and the ability of the solvent to stabilize the charged intermediate.

NucleophileReagentTypical ConditionsProduct
MethoxideSodium Methoxide (NaOCH₃)Methanol, heatMethyl 3-methoxy-5-amino-2-nitrobenzoate
AmineAmmonia (B1221849) (NH₃) or an AlkylaminePolar aprotic solvent, heatMethyl 3,5-diamino-2-nitrobenzoate (from ammonia)
ThiolateSodium Thiophenoxide (NaSPh)Polar aprotic solventMethyl 3-(phenylthio)-5-amino-2-nitrobenzoate

Influence of Activating and Deactivating Groups on Substitution Kinetics

The substituents on the aromatic ring of this compound exert significant influence over its reactivity in both electrophilic and nucleophilic aromatic substitution reactions. The amino group is a powerful activating group, donating electron density to the ring through resonance, while the nitro and methyl ester groups are strong deactivating groups, withdrawing electron density. aiinmr.com The chloro group is deactivating via induction but can donate electron density through resonance. quora.com

This combination of groups creates a complex reactivity profile. The strong electron-withdrawing nature of the nitro and ester groups significantly reduces the ring's electron density, making electrophilic aromatic substitution difficult. Conversely, this electron deficiency makes the ring more susceptible to nucleophilic aromatic substitution, where a nucleophile can replace a leaving group, such as the chloro or even the nitro group. researchgate.net

Table 1: Influence of Substituents on the Aromatic Ring

SubstituentPositionElectronic EffectInfluence on Ring ReactivityDirecting Effect
Amino (-NH₂)3Activating (Resonance)Increases electron densityOrtho, Para
Nitro (-NO₂)2Deactivating (Resonance & Induction)Decreases electron densityMeta
Chloro (-Cl)5Deactivating (Induction)Decreases electron densityOrtho, Para
Methyl Ester (-COOCH₃)1Deactivating (Resonance & Induction)Decreases electron densityMeta

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. researchgate.net this compound possesses a C-Cl bond, making it a suitable substrate for various palladium-catalyzed reactions.

The Buchwald-Hartwig amination, a palladium-catalyzed C-N bond-forming reaction, is particularly relevant. beilstein-journals.orgacs.org In this reaction, the chloro group at the C-5 position could be substituted by a wide range of primary or secondary amines. The general catalytic cycle involves the oxidative addition of the aryl chloride to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the aminated product and regenerate the Pd(0) catalyst. researchgate.net

Alternatively, the existing amino group at the C-3 position could potentially react with a different aryl halide in a Buchwald-Hartwig coupling, leading to the formation of a diarylamine derivative. The feasibility of these reactions would depend on the specific reaction conditions, including the choice of palladium catalyst, ligand, and base. beilstein-journals.org

Table 2: Potential Palladium-Catalyzed Reactions for this compound

Reaction NameBond FormedReactantsPotential Outcome
Buchwald-Hartwig Amination C-NAryl Halide + AmineSubstitution of the -Cl group with a new amino group, or reaction of the existing -NH₂ group.
Suzuki Coupling C-CAryl Halide + Boronic AcidSubstitution of the -Cl group with an aryl or vinyl group.
Heck Coupling C-CAryl Halide + AlkeneSubstitution of the -Cl group with a vinyl group.
Sonogashira Coupling C-CAryl Halide + Terminal AlkyneSubstitution of the -Cl group with an alkynyl group.

Reactivity of the Ester Moiety: Hydrolysis and Transesterification

The methyl ester group (-COOCH₃) is a key functional group that can undergo nucleophilic acyl substitution reactions. The most common of these are hydrolysis and transesterification. libretexts.org

Acid-Catalyzed Hydrolysis Mechanisms

Under acidic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid (3-amino-5-chloro-2-nitrobenzoic acid) and methanol. libretexts.org This reaction is reversible and typically requires an excess of water to drive the equilibrium toward the products.

The mechanism involves the following steps:

Protonation: The carbonyl oxygen of the ester is protonated by the acid catalyst, making the carbonyl carbon more electrophilic.

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the activated carbonyl carbon, forming a tetrahedral intermediate.

Proton Transfer: A proton is transferred from the attacking water moiety to the methoxy (B1213986) group, converting it into a good leaving group (methanol).

Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of methanol. The catalyst is regenerated by the loss of a proton. libretexts.org

Base-Promoted Hydrolysis (Saponification) Mechanisms

In the presence of a base, such as sodium hydroxide, the ester undergoes saponification, an irreversible hydrolysis reaction. libretexts.orgyoutube.com

The mechanism proceeds as follows:

Nucleophilic Attack: A hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.

Elimination: The intermediate collapses, expelling the methoxide ion (CH₃O⁻) as the leaving group and forming the carboxylic acid.

Deprotonation: The methoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid, yielding a carboxylate salt and methanol. This final, irreversible acid-base step drives the reaction to completion. libretexts.orgyoutube.com

Transesterification Processes and Alkoxy Exchange

Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. libretexts.org For this compound, this would involve reacting it with a different alcohol (e.g., ethanol) in the presence of an acid or base catalyst to produce a new ester (e.g., Ethyl 3-amino-5-chloro-2-nitrobenzoate) and methanol. Using a large excess of the new alcohol shifts the equilibrium towards the desired product.

A related transformation is ammonolysis, where the ester reacts with ammonia or an amine to form an amide. For example, the reaction of a similar compound, ethyl 2-amino-5-chloro-3-methylbenzoate, with methylamine gas yields 2-amino-5-chloro-N,3-dimethylbenzamide. google.com This demonstrates the utility of the ester as a precursor to other carboxylic acid derivatives.

Aromatic Ring Transformations and Skeletal Rearrangements

While skeletal rearrangements of this compound itself are not widely documented, related nitro-aromatic compounds are known to undergo such transformations. The presence of an ortho-nitro group can facilitate specific rearrangements.

For instance, certain ortho-nitrobenzylidenemalonates have been shown to rearrange to 2-aminobenzoate (B8764639) derivatives. fiu.edu This type of reaction is influenced by the electron-withdrawing groups on the aromatic ring, which increase the acidity of benzylic protons and control the oxidative potential of the ortho-nitro group. The rearrangement involves an intramolecular redox process where the nitro group is reduced to an amino group while an adjacent carbon is oxidized. Increasing the number of electron-withdrawing groups on the phenyl ring generally facilitates these transformations. fiu.edu Although this specific reaction applies to a different class of molecules, it highlights a potential, albeit complex, reaction pathway that can be initiated by the ortho-nitro group present in the title compound.

Ring-Opening and Ring-Closure Reactions (e.g., Heterocyclic Formation)

While ring-opening reactions of the stable aromatic core of this compound are not commonly observed under typical synthetic conditions, the compound is highly amenable to ring-closure reactions. The primary pathway for these transformations involves the reductive cyclization of the o-nitroaniline moiety. This process typically begins with the reduction of the nitro group to an amino group, generating a highly reactive in situ intermediate, a substituted methyl 2,3-diaminobenzoate. This diamine intermediate can then undergo intramolecular condensation or oxidative cyclization to form various heterocyclic rings.

One of the most prominent applications of this reactivity is in the synthesis of benzimidazoles . The in situ generated diamine can react with aldehydes or carboxylic acids (or their derivatives) to yield substituted benzimidazoles. For instance, in a process analogous to the synthesis of other 1,2-disubstituted benzimidazoles, reacting this compound with an aldehyde in the presence of a reducing agent like sodium dithionite (Na₂S₂O₄) is expected to produce the corresponding benzimidazole (B57391) derivative. connectjournals.com The reaction proceeds through the formation of a Schiff base between one of the amino groups of the reduced intermediate and the aldehyde, followed by intramolecular cyclization and subsequent aromatization.

Another significant heterocyclic system that can be accessed from this compound is the phenazine nucleus. The synthesis of phenazine derivatives can be achieved through the oxidative cyclization of the in situ formed diamino intermediate. This transformation can be promoted by various oxidizing agents or can occur under specific reductive conditions that favor the subsequent oxidation of the cyclized intermediate. The resulting phenazine-1-carboxylic acid methyl ester would be substituted with chloro and amino groups, offering further handles for chemical modification.

The following table summarizes the potential heterocyclic systems that can be synthesized from this compound and the general reaction conditions.

Starting MaterialReagent(s)Product ClassGeneral Reaction Conditions
This compound1. Reducing Agent (e.g., Na₂S₂O₄) 2. Aldehyde (R-CHO)Substituted BenzimidazolesMicrowave irradiation in a solvent like DMSO connectjournals.com
This compound1. Reducing Agent (e.g., H₂, Pd/C) 2. Oxidizing AgentSubstituted PhenazinesReductive cyclization followed by oxidation

It is important to note that the substituents on the benzene (B151609) ring, namely the chloro, amino, and methyl ester groups, can influence the reactivity and the final product distribution. The electron-withdrawing nature of the chloro and methyl ester groups can affect the nucleophilicity of the amino groups, potentially influencing the rate of cyclization.

Mechanistic Investigations of Intramolecular Reactions

The mechanistic pathway of the intramolecular reactions of this compound is primarily centered on the reductive cyclization of the o-nitroaniline core. The generally accepted mechanism for the formation of benzimidazoles and phenazines from o-nitroanilines involves the following key steps:

Reduction of the Nitro Group: The initial and crucial step is the reduction of the nitro group (-NO₂) to an amino group (-NH₂). This can be achieved through various reducing agents, such as sodium dithionite, catalytic hydrogenation (e.g., H₂/Pd-C), or electrochemical methods. The reduction is believed to proceed through intermediate species like the nitroso (-NO) and hydroxylamino (-NHOH) derivatives.

In Situ Formation of a Diamine: The reduction of the nitro group in this compound leads to the transient formation of Methyl 2,3-diamino-5-chlorobenzoate. This ortho-diamine is the key reactive intermediate for subsequent cyclization reactions.

Intramolecular Cyclization:

For Benzimidazole Formation: In the presence of an aldehyde, one of the amino groups of the diamine intermediate undergoes condensation to form a Schiff base. The second amino group then acts as an intramolecular nucleophile, attacking the imine carbon to form a five-membered dihydro-benzimidazole ring. Subsequent elimination of a water molecule leads to the aromatic benzimidazole ring.

For Phenazine Formation: In the absence of an external electrophile like an aldehyde, and under oxidative conditions, the two amino groups of the diamine intermediate can undergo an intramolecular cyclization. This process involves the formation of a dihydrophenazine intermediate, which is then oxidized to the aromatic phenazine system.

The following table outlines the proposed mechanistic steps for the formation of a benzimidazole derivative from this compound.

StepDescriptionIntermediate
1Reduction of the nitro group to an amino group.Methyl 2,3-diamino-5-chlorobenzoate
2Condensation of one amino group with an aldehyde to form a Schiff base.Schiff base of Methyl 2,3-diamino-5-chlorobenzoate
3Intramolecular nucleophilic attack of the second amino group on the imine carbon.Dihydro-benzimidazole intermediate
4Aromatization through the elimination of a water molecule.Substituted benzimidazole

While detailed mechanistic studies specifically on this compound are not extensively available, the understanding of these fundamental reaction pathways allows for the rational design of synthetic routes to a variety of valuable heterocyclic compounds. The presence of the chloro and methyl ester substituents is not expected to fundamentally alter these mechanisms but may have a quantitative effect on reaction rates and yields.

Advanced Spectroscopic and Crystallographic Techniques for Structural Elucidation of Methyl 3 Amino 5 Chloro 2 Nitrobenzoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. For Methyl 3-amino-5-chloro-2-nitrobenzoate, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments would provide a complete picture of its molecular connectivity.

The ¹H NMR spectrum of this compound is expected to be relatively simple, showing signals for the aromatic protons and the methyl ester protons. The substitution pattern on the benzene (B151609) ring leaves two aromatic protons, which would appear as distinct signals. The amino group (-NH₂) protons may appear as a broad singlet. The methyl ester group (-OCH₃) would present as a sharp singlet.

The chemical shifts of the aromatic protons are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing, causing significant deshielding (a downfield shift). The chloro and ester groups are also electron-withdrawing. Conversely, the amino group is electron-donating, causing shielding (an upfield shift). Based on these effects, the proton at the C-6 position (ortho to the amino group) would be expected at a relatively upfield position, while the proton at the C-4 position (ortho to the chloro group and para to the nitro group) would be shifted further downfield.

The ¹³C NMR spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule, as the substitution pattern does not create any molecular symmetry. The chemical shifts would be influenced by the substituents in a predictable manner.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on substituent effects and data from similar compounds. Actual experimental values may vary.)

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Multiplicity (¹H)
C1-132-136-
C2-145-150-
C3-148-152-
C47.5-7.8118-122d
C5-128-132-
C67.2-7.5115-119d
C=O-164-168-
OCH₃3.9-4.152-54s
NH₂5.0-6.0 (broad)-s (br)

Two-dimensional NMR techniques are indispensable for confirming the assignments made from one-dimensional spectra and establishing the precise connectivity of atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key cross-peak would be expected between the signals of the two aromatic protons (H-4 and H-6), confirming their meta-relationship (a ⁴J coupling).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would definitively link the H-4 signal to the C-4 signal, the H-6 signal to the C-6 signal, and the methyl proton singlet to the methoxy (B1213986) carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds, which is crucial for mapping out the connectivity of quaternary (non-protonated) carbons. Key expected correlations would include:

The methyl protons (-OCH₃) showing a correlation to the ester carbonyl carbon (C=O).

The H-4 proton showing correlations to C-2, C-5, and C-6.

The H-6 proton showing correlations to C-2, C-4, and C-5.

The amino protons (-NH₂) potentially showing a correlation to C-2 and C-4.

These HMBC correlations would be instrumental in confirming the 1,2,3,5-substitution pattern on the benzene ring.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

HRMS is used to determine the exact mass of a molecule with high precision, which allows for the calculation of its elemental formula. The molecular formula for this compound is C₈H₇ClN₂O₄. The presence of chlorine, with its two common isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), would result in a characteristic isotopic pattern for the molecular ion peak (M⁺) and the protonated molecule ([M+H]⁺), with a second peak (M+2) at approximately one-third the intensity of the main peak.

Table 2: Predicted HRMS Data for this compound

Ion FormulaCalculated Exact Mass (m/z)
[C₈H₇³⁵ClN₂O₄]⁺230.0094
[C₈H₇³⁷ClN₂O₄]⁺232.0065
[C₈H₈³⁵ClN₂O₄]⁺231.0172
[C₈H₈³⁷ClN₂O₄]⁺233.0143

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions provide valuable structural information. For this compound, several fragmentation pathways can be predicted based on the functional groups present. Common fragmentation patterns for aromatic nitro compounds often involve the loss of the nitro group or its components. nih.gov

Loss of the methoxy radical (•OCH₃): A common fragmentation for methyl esters, leading to the formation of an acylium ion.

Loss of carbon monoxide (CO): Following the loss of the methoxy radical.

Loss of the nitro group (•NO₂): A characteristic fragmentation for nitroaromatic compounds.

Loss of nitric oxide (•NO): Often observed from the molecular ion.

The presence of the amino and chloro groups would further influence the fragmentation, potentially leading to the loss of HCl or HCN after initial fragmentation steps. The interpretation of these pathways helps to confirm the identity and arrangement of the substituents. unito.it

Table 3: Predicted Major Fragments in MS/MS Analysis

Fragment LossPredicted Fragment m/z (for ³⁵Cl)
•OCH₃199
•NO₂184
•OCH₃ and CO171
•NO₂ and HCN157

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The presence of specific functional groups gives rise to characteristic absorption or scattering bands at specific frequencies. Analysis of the spectra for related compounds such as 3-chloro-2-nitrobenzoic acid and 3-amino-5-nitrobenzoic acid provides insight into the expected vibrational frequencies. nih.govscielo.br

N-H Stretching: The amino group (-NH₂) would exhibit two characteristic stretching bands in the region of 3300-3500 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹. The aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹.

C=O Stretching: The ester carbonyl group (-C=O) would show a strong, sharp absorption band in the range of 1710-1730 cm⁻¹.

N-O Stretching: The nitro group (-NO₂) is characterized by two strong stretching vibrations: an asymmetric stretch around 1520-1560 cm⁻¹ and a symmetric stretch around 1340-1370 cm⁻¹. scielo.br

C=C Stretching: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region.

C-Cl Stretching: The carbon-chlorine bond would produce a stretching vibration in the fingerprint region, typically between 600 and 800 cm⁻¹.

Table 4: Predicted Characteristic IR Absorption Bands

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Amino (-NH₂)N-H Stretch3300 - 3500
Methyl (-CH₃)C-H Stretch2850 - 2960
Aromatic RingC-H Stretch3000 - 3100
Ester (-COOCH₃)C=O Stretch1710 - 1730
Aromatic RingC=C Stretch1450 - 1600
Nitro (-NO₂)Asymmetric N-O Stretch1520 - 1560
Nitro (-NO₂)Symmetric N-O Stretch1340 - 1370
Chloro (-Cl)C-Cl Stretch600 - 800

Characteristic Vibrations of Nitro, Amino, Chloro, and Ester Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies. For this compound, the IR spectrum is expected to display a series of distinct absorption bands corresponding to its nitro, amino, chloro, and ester moieties. While a specific spectrum for the title compound is not publicly available, the expected vibrational frequencies can be predicted based on data from analogous compounds and established correlation tables.

The key functional groups and their expected vibrational frequencies are:

Nitro Group (NO₂): Aromatic nitro compounds typically exhibit two strong and characteristic stretching vibrations. researchgate.netrsc.org These correspond to the asymmetric and symmetric stretching of the N-O bonds.

Amino Group (NH₂): Primary aromatic amines show characteristic N-H stretching vibrations. Additionally, they exhibit scissoring and wagging bending vibrations.

Ester Group (COOCH₃): The ester functional group is readily identified by its strong carbonyl (C=O) stretching absorption. The C-O stretches are also present but can be harder to distinguish as they fall in the fingerprint region.

Chloro Group (C-Cl): The C-Cl stretching vibration typically appears as a strong band in the lower frequency region of the spectrum.

An interactive data table summarizing these expected vibrations is provided below.

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)Intensity
Nitro (Ar-NO₂)Asymmetric Stretch1550 - 1475Strong
Symmetric Stretch1360 - 1290Strong
Amino (Ar-NH₂)N-H Stretch3500 - 3300Medium (two bands)
N-H Scissoring1650 - 1550Medium
C-N Stretch1350 - 1200Medium-Strong
Ester (-COOCH₃)C=O Stretch1750 - 1715Strong
C-O Stretch1300 - 1000Medium-Strong
Chloro (Ar-Cl)C-Cl Stretch850 - 550Strong

This table presents typical wavenumber ranges for the specified functional groups in aromatic compounds.

Analysis of Hydrogen Bonding and Intermolecular Interactions

The presence of both hydrogen bond donors (the amino group) and acceptors (the nitro and ester carbonyl oxygen atoms) in this compound suggests the potential for significant intra- and intermolecular hydrogen bonding. These interactions critically influence the compound's physical properties and crystal packing.

Analysis of closely related crystal structures provides insight into the likely interactions. For instance, the crystal structure of methyl 2-amino-5-chlorobenzoate reveals both intramolecular and intermolecular hydrogen bonds. researchgate.netnih.gov An intramolecular N-H···O bond occurs between one of the amino hydrogens and the carbonyl oxygen of the ester group, forming a stable six-membered ring. researchgate.netnih.gov The second amino hydrogen participates in intermolecular N-H···O hydrogen bonds, linking adjacent molecules into chains. researchgate.netnih.gov

In contrast, the crystal structure of methyl 5-chloro-2-nitrobenzoate , which lacks the amino group, is stabilized by weaker C-H···O interactions. nih.govresearchgate.net In this structure, aromatic and methyl C-H groups interact with the oxygen atoms of the nitro and ester groups of neighboring molecules, forming layers. nih.govresearchgate.net

For this compound, a combination of these interactions is expected. The amino group is a strong hydrogen bond donor and would likely form robust N-H···O bonds with the nitro or ester oxygen atoms of adjacent molecules, playing a dominant role in the supramolecular assembly.

Interaction TypeDonorAcceptorPotential in Title Compound
Intermolecular H-BondN-H (Amino)O=C (Ester)High
Intermolecular H-BondN-H (Amino)O=N (Nitro)High
Intramolecular H-BondN-H (Amino)O=N (Nitro)Possible, depends on conformation
Weak H-BondC-H (Aromatic/Methyl)O=C / O=NHigh
π–π StackingBenzene RingBenzene RingPossible

X-ray Diffraction (XRD) for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single Crystal X-ray Diffraction for Absolute Configuration and Conformation

Single-crystal X-ray diffraction analysis provides detailed information on bond lengths, bond angles, and torsional angles, defining the molecule's conformation. For this compound, this technique would precisely determine the planarity of the benzene ring and the orientation of the substituent groups.

In the related structure of methyl 5-chloro-2-nitrobenzoate , the nitro and ester (acetoxy) groups are twisted relative to the plane of the benzene ring by 29.4° and 49.7°, respectively. nih.govresearchgate.net This twisting is a result of steric hindrance between the adjacent bulky groups. A similar steric clash between the amino and nitro groups at the 2- and 3-positions of the title compound would likely lead to significant twisting of these groups out of the ring plane.

The crystal structure of the isomer methyl 2-amino-5-chlorobenzoate shows the molecule to be nearly planar, which is facilitated by the formation of an intramolecular hydrogen bond between the 2-amino group and the ester's carbonyl oxygen. researchgate.netnih.gov

The table below compares crystallographic data for these two key analogues.

ParameterMethyl 5-chloro-2-nitrobenzoate nih.govresearchgate.netMethyl 2-amino-5-chlorobenzoate researchgate.netnih.gov
FormulaC₈H₆ClNO₄C₈H₈ClNO₂
Crystal SystemMonoclinicMonoclinic
Space GroupP2₁/nP2₁
a (Å)4.26163.9480
b (Å)22.4709.0230
c (Å)9.389412.018
β (°)90.6494.10
Volume (ų)899.1427.02
Z42

Analysis of Crystal Packing and Supramolecular Architecture

XRD also reveals how molecules are arranged in the crystal lattice, a study of crystal packing and supramolecular architecture. As discussed in section 4.3.2, hydrogen bonds are the primary drivers of the supramolecular assembly in compounds containing amino groups.

In methyl 2-amino-5-chlorobenzoate , intermolecular N-H···O hydrogen bonds link molecules into chains that extend along the crystallographic b-axis. researchgate.netnih.gov In methyl 5-chloro-2-nitrobenzoate , the packing is dictated by weaker C-H···O interactions and slipped π–π stacking interactions between benzene rings of adjacent molecules, with a centroid-to-centroid distance of 3.646 Å. researchgate.net

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation

UV-Vis spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the promotion of electrons from lower to higher energy orbitals. For aromatic compounds like this compound, the key transitions are typically π → π* and n → π*.

The benzene ring itself has characteristic absorptions, which are significantly modified by the attached functional groups. Both the amino (-NH₂) and nitro (-NO₂) groups are powerful chromophores and auxochromes that interact strongly with the π-system of the ring.

Amino Group: The lone pair of electrons on the nitrogen atom of the amino group (an auxochrome) delocalizes into the benzene ring, increasing the energy of the highest occupied molecular orbital (HOMO). This results in a bathochromic (red) shift of the π → π* transitions to longer wavelengths.

Nitro Group: The nitro group is a strong electron-withdrawing group and a chromophore. It extends the conjugation of the π-system and lowers the energy of the lowest unoccupied molecular orbital (LUMO). This also causes a significant red shift in the absorption bands.

The combination of a strong electron-donating group (amino) and a strong electron-withdrawing group (nitro) on the same ring can lead to the formation of a "push-pull" system. This often results in a new, intense absorption band at a long wavelength, corresponding to an intramolecular charge transfer (ICT) transition. Aromatic nitro compounds typically have absorptions around 330 nm, and the presence of the amino group would be expected to shift this to even longer wavelengths. nih.gov

Hyphenated Analytical Techniques (e.g., LC-MS, GC-MS) for Mixture Analysis

Hyphenated techniques, which couple a separation method with a detection method, are essential for the analysis of complex mixtures. Liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) are particularly well-suited for identifying and quantifying compounds like this compound in various matrices.

Liquid Chromatography-Mass Spectrometry (LC-MS): This is often the preferred method for analyzing polar, thermolabile, or high molecular weight compounds. nih.govresearchgate.net

Separation (LC): Reversed-phase HPLC would be the typical mode of separation, where a nonpolar stationary phase is used with a polar mobile phase (e.g., methanol/water or acetonitrile/water). The retention time of the analyte provides one level of identification.

Detection (MS): Following separation, the analyte is ionized, commonly using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). The mass spectrometer then separates the resulting ions based on their mass-to-charge ratio (m/z), providing the molecular weight of the compound. Tandem mass spectrometry (MS/MS) can be used to fragment the molecular ion, creating a characteristic fragmentation pattern that serves as a highly specific fingerprint for structural confirmation. researchgate.netnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for volatile and thermally stable compounds.

Separation (GC): The compound is vaporized and separated in a capillary column based on its boiling point and interaction with the stationary phase. mdpi.com

Detection (MS): The separated components are then ionized, typically by electron ionization (EI), and detected by the mass spectrometer. EI often causes extensive fragmentation, yielding a rich spectrum that is highly reproducible and can be compared against spectral libraries for identification. nih.gov

For this compound, LC-MS might be more suitable to avoid potential degradation of the nitro or amino groups at the high temperatures used in GC inlets. technologynetworks.com However, with appropriate derivatization or the use of analyte protectants, GC-MS can also be a viable and powerful analytical tool. thermofisher.com

Theoretical and Computational Chemistry Studies of Methyl 3 Amino 5 Chloro 2 Nitrobenzoate

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic properties of a molecule from first principles.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For Methyl 3-amino-5-chloro-2-nitrobenzoate, DFT calculations would be employed to determine its optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. These calculations would reveal the spatial arrangement of the amino, chloro, and nitro groups on the benzene (B151609) ring and the orientation of the methyl ester group. Furthermore, DFT is used to calculate electronic properties such as dipole moment, atomic charges, and the electrostatic potential map, which are crucial for understanding the molecule's polarity and intermolecular interactions.

No specific DFT studies on the electronic structure and molecular geometry of this compound have been found in the literature.

Ab initio methods are a class of quantum chemistry methods based on first principles, without the inclusion of empirical parameters. youtube.com These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate calculations of molecular energies and properties. For this compound, high-level ab initio calculations would serve to benchmark the results obtained from DFT and provide more precise values for properties like conformational energies and reaction barriers. The choice of basis set would be critical in these calculations to accurately describe the electronic distribution around the chlorine and nitro groups.

Specific high-accuracy ab initio calculations for this compound are not available in published research.

Frontier Molecular Orbital (FMO) theory is a key tool for predicting the reactivity of a molecule. This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and distribution of the HOMO indicate the ability of a molecule to donate electrons (nucleophilicity), while the LUMO's energy and distribution indicate its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an important indicator of chemical stability and reactivity. For this compound, FMO analysis would identify the most likely sites for electrophilic and nucleophilic attack, providing insights into its chemical behavior in reactions.

A Frontier Molecular Orbital analysis specifically for this compound has not been reported.

Molecular Dynamics (MD) Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, providing a detailed picture of its conformational landscape. An MD simulation of this compound would involve calculating the trajectory of atoms over time, governed by a force field. This would allow for the exploration of different rotational conformations (rotamers) of the amino, nitro, and methyl ester groups. The results would yield information on the most stable conformations and the energy barriers between them, which is essential for understanding the molecule's flexibility and how it might interact with other molecules, such as biological receptors or catalysts.

There are no published molecular dynamics simulation studies focused on the conformational landscape of this compound.

Reaction Pathway Modeling and Transition State Characterization

Computational modeling can be used to map out the potential energy surface of a chemical reaction, identifying the most favorable reaction pathways.

For key chemical transformations involving this compound, such as the reduction of the nitro group or substitution reactions, computational methods can be used to model the reaction pathway. This involves locating the transition state structures connecting reactants to products and calculating the activation energies. The resulting energetic profile provides a quantitative understanding of the reaction kinetics. Such studies are crucial for optimizing reaction conditions and understanding the underlying reaction mechanism.

Energetic profiles and transition state characterizations for reactions involving this compound are not documented in the scientific literature.

Solvent Effects on Reaction Mechanisms

The reactivity of aromatic compounds like this compound is significantly influenced by the solvent in which a reaction is carried out. Computational studies on related nitroaromatic compounds provide insight into the potential solvent effects on key reaction mechanisms, such as nucleophilic aromatic substitution (SNAr) and the reduction of the nitro group.

Nucleophilic Aromatic Substitution (SNAr): In SNAr reactions, the solvent's polarity and its ability to stabilize charged intermediates are paramount. For nitroaromatic compounds, the reaction typically proceeds through a negatively charged intermediate known as a Meisenheimer complex. Computational models, often employing a polarizable continuum model (PCM), can simulate the solvent environment.

Studies on similar systems, such as the reaction of anilines with nitroanisole derivatives in methanol-DMSO mixtures, have shown that both nonspecific (dipolarity/polarizability) and specific (hydrogen bonding) solvent-solute interactions affect the reaction rates. nih.gov The rate constants are observed to increase with the solvent's hydrogen bond accepting ability (β) and dipolarity/polarizability (π*), while decreasing with its hydrogen bond donating ability (α). nih.gov This suggests that solvents capable of stabilizing the transition state and the charged intermediate will accelerate the reaction. For a molecule like this compound, polar aprotic solvents would likely facilitate SNAr reactions at the chlorine-substituted position by effectively solvating the charged intermediates without deactivating the nucleophile through hydrogen bonding.

The following table illustrates the general influence of solvent properties on reaction mechanisms relevant to the target compound, based on studies of related nitroaromatics.

Reaction MechanismSolvent PropertyGeneral Effect on Reaction RateRationale
SNAr High PolarityIncreaseStabilization of charged Meisenheimer intermediate and transition state.
Aprotic NatureIncreaseAvoids deactivation of the nucleophile through hydrogen bonding.
Hydrogen Bond Donating Ability (α)DecreaseCan solvate and deactivate the nucleophile.
Hydrogen Bond Accepting Ability (β)IncreaseCan stabilize the transition state.
Nitro Group Reduction Protic SolventsCan act as a proton source, potentially influencing reaction intermediates.Facilitates protonation steps in the reduction pathway.
Solvent-Catalyst InteractionVariesThe solvent can modify the catalyst's surface and activity.

QSAR/QSPR (Quantitative Structure-Activity/Property Relationship) Methodologies for Related Chemical Classes (excluding biological/clinical activity predictions)

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) models are mathematical relationships that correlate the chemical structure of a compound with its various properties. For chemical classes related to this compound, these methodologies are invaluable for predicting reactivity and other chemical properties without the need for extensive experimental work.

QSAR/QSPR models can be developed to predict reactivity parameters such as reaction rate constants. For nitroaromatic compounds, these models often use a combination of descriptors that quantify different aspects of the molecular structure.

For instance, in the context of the reduction of nitroaromatic compounds, QSARs have been developed to predict reaction rate constants. These models often employ descriptors such as the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), which is related to the electron-accepting ability of the molecule. A lower ELUMO value generally corresponds to a higher reactivity towards nucleophiles and reducing agents.

Other descriptors that have been successfully used in modeling the reactivity of nitroaromatics include:

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and can include various energy levels, charges, and orbital properties.

Topological Descriptors: These are numerical values derived from the graph representation of a molecule and describe its size, shape, and branching.

Constitutional Descriptors: These are the simplest descriptors and include counts of atoms, bonds, and functional groups.

A study on the abiotic reduction of various organic compounds, including nitroaromatics, demonstrated that both conventional QSAR models and machine learning approaches can provide reasonable predictions of reaction rates.

QSPR models are used to predict a wide range of physicochemical properties. For classes of compounds like polychlorinated nitroaromatics, these properties can include solubility, partition coefficients, and vapor pressure.

A systematic QSPR study on polychlorinated biphenyls (PCBs), a related class of halogenated aromatic compounds, established linear relationships between various physicochemical properties and a set of theoretical descriptors. pku.edu.cn The descriptors found to be most influential included those derived from electrostatic potentials, molecular surface area, and quantum chemical parameters like EHOMO and ELUMO. pku.edu.cn

The table below provides examples of structural descriptors and the chemical properties they are often correlated with in QSPR models for nitroaromatic and related compounds.

Descriptor TypeExample DescriptorCorrelated Chemical Property
Quantum Chemical ELUMO (Energy of Lowest Unoccupied Molecular Orbital)Reactivity towards nucleophiles, Reducibility
Dipole MomentPolarity, Solubility
Molecular PolarizabilityIntermolecular interactions, Boiling point
Topological Molecular Connectivity IndicesBoiling point, Viscosity, Surface tension
Shape IndicesMolecular volume, Surface area
Constitutional Molecular WeightBoiling point, Density
Number of Halogen AtomsLipophilicity, Persistence

These models, once validated, can serve as powerful tools for estimating the properties of new or untested compounds within the same chemical class, thereby guiding synthesis and process development.

In Silico Prediction of Spectroscopic Properties (e.g., NMR, IR, UV-Vis)

Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly reliable for predicting the spectroscopic properties of organic molecules. These in silico predictions are crucial for structure elucidation and for understanding the electronic structure of compounds like this compound.

NMR Spectroscopy: The prediction of 1H and 13C NMR chemical shifts is a common application of computational chemistry. d-nb.info The process typically involves:

Conformational Analysis: Identifying the low-energy conformers of the molecule.

Geometry Optimization: Optimizing the geometry of each conformer using a suitable level of theory (e.g., B3LYP with a specific basis set).

Shielding Tensor Calculation: Calculating the magnetic shielding tensors for each atom using methods like the Gauge-Including Atomic Orbital (GIAO) method.

Chemical Shift Calculation: Converting the calculated shielding tensors to chemical shifts, often by referencing them to a standard compound like tetramethylsilane (TMS) calculated at the same level of theory.

Solvent effects can be incorporated into these calculations using implicit solvation models like the Polarizable Continuum Model (PCM).

IR Spectroscopy: The prediction of infrared (IR) spectra involves the calculation of vibrational frequencies and their corresponding intensities. This is achieved by computing the second derivatives of the energy with respect to the atomic coordinates. The calculated frequencies are often scaled by an empirical factor to better match experimental data, accounting for anharmonicity and other systematic errors in the computational method.

UV-Vis Spectroscopy: Time-Dependent DFT (TD-DFT) is the most common method for predicting UV-Vis absorption spectra. This method calculates the excitation energies and oscillator strengths of electronic transitions. The results can be used to predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands, providing insights into the electronic structure and chromophores within the molecule.

The following table presents hypothetical predicted spectroscopic data for a compound structurally similar to this compound, illustrating the type of information that can be obtained from in silico calculations.

Spectroscopic TechniquePredicted PropertyHypothetical Value
1H NMR Chemical Shift (ppm) - Aromatic CH7.5 - 8.5
Chemical Shift (ppm) - NH25.0 - 6.0
Chemical Shift (ppm) - OCH3~3.9
13C NMR Chemical Shift (ppm) - Aromatic C-Cl125 - 135
Chemical Shift (ppm) - Aromatic C-NH2140 - 150
Chemical Shift (ppm) - Aromatic C-NO2145 - 155
Chemical Shift (ppm) - C=O160 - 170
Chemical Shift (ppm) - OCH3~53
IR Spectroscopy Vibrational Frequency (cm-1) - N-H stretch3300 - 3500
Vibrational Frequency (cm-1) - C=O stretch~1720
Vibrational Frequency (cm-1) - NO2 asymmetric stretch~1530
Vibrational Frequency (cm-1) - NO2 symmetric stretch~1350
UV-Vis Spectroscopy λmax (nm)250 - 400

These computational tools, when used in conjunction with experimental data, provide a powerful approach for the comprehensive characterization of complex organic molecules.

Derivatives and Analogues of Methyl 3 Amino 5 Chloro 2 Nitrobenzoate: Synthetic Exploration and Structure Reactivity Relationships

Systematic Modification of the Ester Moiety (e.g., different alkyl esters, amides)

The methyl ester group of methyl 3-amino-5-chloro-2-nitrobenzoate is a prime site for modification, enabling the synthesis of a diverse library of derivatives, including other esters and amides. These transformations typically begin with the hydrolysis of the methyl ester to its corresponding carboxylic acid, 3-amino-5-chloro-2-nitrobenzoic acid. This reaction is generally achieved under basic conditions, for instance, by using a strong inorganic alkali in an aqueous solution. google.com The resulting carboxylate anion is stabilized by the electron-withdrawing nature of the adjacent nitro group and the chloro substituent on the ring. wikipedia.org

Once the carboxylic acid is formed, it can be converted into a variety of other esters (e.g., ethyl, propyl, benzyl (B1604629) esters) through Fischer esterification, reacting it with the desired alcohol under acidic catalysis. Alternatively, the carboxylic acid can be activated, for example by conversion to an acyl chloride, which can then react readily with alcohols to form esters or with primary or secondary amines to generate amides.

A more direct route to amide synthesis involves the aminolysis of the methyl ester. For instance, derivatives of methyl 2-aminobenzoate (B8764639) can be converted to their corresponding N-alkyl or N-aryl amides by heating with a suitable amine. google.com A related process has been demonstrated where a methyl ester of a chloronitrobenzoic acid derivative reacts with ammonia (B1221849) under heat and pressure. This reaction can achieve two transformations in one step: the conversion of the ester to a primary amide and the nucleophilic aromatic substitution of the chlorine atom with an amino group. google.com

Below is a table summarizing these transformations:

Starting Material Reagents Product Type General Conditions
This compound 1. NaOH (aq) 2. H₃O⁺ Carboxylic Acid Hydrolysis
3-Amino-5-chloro-2-nitrobenzoic acid R-OH, H⁺ catalyst Alkyl Ester Fischer Esterification
3-Amino-5-chloro-2-nitrobenzoic acid 1. SOCl₂ or (COCl)₂ 2. R₂NH Amide Acyl chloride formation followed by amination

Exploration of Variations in Aromatic Ring Substitution Patterns

The reactivity and properties of the parent compound are intrinsically linked to the specific arrangement of its substituents. Altering this pattern through the synthesis of isomers or by replacing existing functional groups provides insight into structure-activity relationships and opens pathways to new chemical entities.

The synthesis of substituted nitrobenzoic acids often results in a mixture of positional isomers, the distribution of which is governed by the directing effects of the substituents already present on the ring. For example, the nitration of benzoic acid predominantly yields 3-nitrobenzoic acid because the carboxylic acid group is a meta-director. wikipedia.org Similarly, the chlorination of nitrobenzene (B124822) primarily produces 3-chloronitrobenzene. nih.gov

The position of the nitro group significantly impacts the acidity of the corresponding benzoic acid. All nitrobenzoic acid isomers are more acidic than benzoic acid itself due to the electron-withdrawing nature of the nitro group. wikipedia.orgatamanchemicals.com A nitro group at the ortho or para position can participate in resonance stabilization of the conjugate base (carboxylate), while a meta-nitro group exerts its influence primarily through the inductive effect.

The reactivity of these isomers in subsequent reactions, such as nucleophilic aromatic substitution, is also position-dependent. A nitro group ortho or para to a leaving group (like chlorine) strongly activates the ring for nucleophilic attack, whereas a meta-nitro group has a much weaker activating effect.

The chloro group on the aromatic ring is susceptible to nucleophilic aromatic substitution (SNAr), particularly due to the activating effect of the ortho-nitro group. The strong electron-withdrawing capacity of the nitro group stabilizes the negatively charged Meisenheimer complex intermediate, facilitating the displacement of the chloride ion. This allows for the introduction of various nucleophiles at this position.

Common transformations include:

Amination: Reaction with ammonia or primary/secondary amines can replace the chloro group with an amino or substituted amino group, respectively. google.com

Cyanation: The chloro group can be substituted by a cyano group using reagents like copper(I) cyanide (Rosenmund-von Braun reaction) or through palladium-catalyzed cross-coupling reactions with cyanide sources. wikipedia.orgtaylorandfrancis.com This introduces a versatile nitrile functional group that can be further hydrolyzed to a carboxylic acid or reduced to an amine.

An alternative strategy for modifying this position involves first reducing the nitro group to an amine. This amine can then be converted into a diazonium salt, which is a highly versatile intermediate for introducing a wide array of substituents via the Sandmeyer reaction. nih.gov This pathway allows for the introduction of other halogens (Br, I) or a cyano group with high efficiency. nih.gov

The nitro group is one of the most versatile functionalities for synthetic transformations on the aromatic ring.

Reduction to an Amine: The most common and synthetically useful modification is the reduction of the nitro group to a primary amine (NH₂). google.com This transformation fundamentally alters the electronic properties of the ring, converting a strongly deactivating group into a strongly activating one. The resulting diamine is a key precursor for the synthesis of various heterocyclic systems.

Conversion to a Hydroxyl Group: The nitro group can be converted into a hydroxyl group (OH) through a multi-step process. First, the nitro group is reduced to an amine. The resulting amine is then diazotized using nitrous acid to form a diazonium salt, which is subsequently hydrolyzed by heating in an aqueous solution to yield the phenol. ingentaconnect.com In some specific cases, direct hydroxylation of nitroaromatic compounds can be achieved by reaction with a strong alkali, although this method is less general. okstate.edu

Conversion to a Cyano Group: A direct, one-step conversion of a nitro group to a cyano group is not a standard transformation. However, it can be achieved indirectly via the corresponding amine. Following the reduction of the nitro group to an amine and subsequent diazotization, a Sandmeyer reaction using copper(I) cyanide (CuCN) can be employed to introduce the cyano group. nih.gov

Synthesis of Fused Ring Systems and Heterocyclic Analogues

The reduction of the nitro group in this compound yields methyl 2,3-diamino-5-chlorobenzoate. This ortho-diamine is a valuable precursor for the synthesis of various fused heterocyclic ring systems through condensation and cyclization reactions.

Quinoxalines: Ortho-phenylenediamines are classic building blocks for quinoxalines. The reaction of the 2,3-diamino derivative with a 1,2-dicarbonyl compound (such as glyoxal (B1671930) or benzil) under acidic or catalytic conditions leads to the formation of a substituted quinoxaline (B1680401) ring system. chim.itnih.gov This condensation reaction is often high-yielding and provides a straightforward entry into this important class of heterocycles. researchgate.netnih.govorganic-chemistry.org

Benzodiazepines: The ortho-diamine can also be used to construct seven-membered heterocyclic rings. For example, reaction with α,β-unsaturated carbonyl compounds or β-dicarbonyl compounds can lead to the formation of benzodiazepine (B76468) derivatives, a class of compounds with significant pharmacological importance. researchgate.netgoogle.comnih.gov

Benzimidazoles: While requiring a 1,2-diamine, the synthesis of benzimidazoles typically involves reaction with an aldehyde or a carboxylic acid (or its derivatives). The 2,3-diamino-5-chlorobenzoate could potentially be used to synthesize benzimidazole (B57391) derivatives, although this would require selective reaction at the two amino groups.

The general schemes for these cyclizations are presented below:

PrecursorReagent TypeFused Heterocycle
Methyl 2,3-diamino-5-chlorobenzoate1,2-Dicarbonyl compound (R-CO-CO-R')Quinoxaline
Methyl 2,3-diamino-5-chlorobenzoateβ-Diketone or α,β-Unsaturated KetoneBenzodiazepine

Influence of Substituent Electronic and Steric Effects on Reaction Selectivity and Yields

The reactivity of this compound and its derivatives is dictated by a complex interplay of electronic and steric effects exerted by the substituents on the aromatic ring.

Electronic Effects:

Nitro Group (NO₂): This is a powerful electron-withdrawing group, acting through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R). It deactivates the ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position relative to itself. ijrti.orgyoutube.com Conversely, it strongly activates the ring for nucleophilic aromatic substitution, especially when positioned ortho or para to a leaving group.

Amino Group (NH₂): This is a potent electron-donating group, primarily through a positive resonance effect (+R). It strongly activates the ring towards electrophilic substitution, directing incoming groups to the ortho and para positions.

Ester Group (COOCH₃): This group is electron-withdrawing and deactivating, directing electrophilic attack to the meta position.

In the parent molecule, the ring is electron-deficient due to the combined withdrawing effects of the nitro, chloro, and ester groups, making it a poor substrate for electrophilic substitution but a good candidate for nucleophilic substitution of the chloro group.

Steric Effects: The presence of the nitro group ortho to the methyl ester group leads to a significant steric interaction known as the "ortho effect." wikipedia.orgvedantu.com This steric hindrance forces the ester group to twist out of the plane of the benzene (B151609) ring. nih.gov This disruption of coplanarity inhibits resonance between the carbonyl of the ester and the aromatic π-system. A similar effect can be observed with the nitro group itself. This twisting can influence the reactivity of the ester group (e.g., rate of hydrolysis) and modulate the electronic communication between the substituents and the ring. stackexchange.com

During reactions, steric hindrance also plays a crucial role in determining regioselectivity. For example, in an electrophilic substitution reaction on a derivative, an incoming electrophile might preferentially attack a less sterically hindered position, even if it is electronically less favored. libretexts.org The bulkiness of both the ring substituents and the incoming reagent collectively influences the transition state energies, thereby affecting reaction rates and product distributions.

Multi-component Reactions Incorporating this compound as a Core Component

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to afford a complex product, are highly valued for their efficiency and atom economy. The structural features of this compound make it an ideal candidate for various MCRs, particularly for the synthesis of privileged heterocyclic scaffolds such as benzodiazepines and quinazolinones.

The ortho-aminoaryl functionality is a cornerstone for the synthesis of seven-membered benzodiazepine rings. In a manner analogous to the well-established synthesis of 1,4-benzodiazepines from 2-aminobenzophenones, it is conceivable that this compound could participate in similar multi-component strategies. nih.gov For instance, a three-component reaction between this compound, an α-halo ketone, and ammonia or a primary amine could potentially yield functionalized 1,4-benzodiazepines. The nitro group, being a strong electron-withdrawing group, would likely influence the reactivity of the amino group and the aromatic ring, thereby affecting the reaction conditions and the final product's stability and electronic properties.

Furthermore, the synthesis of quinazolinones, a class of compounds with a broad spectrum of biological activities, often utilizes ortho-amino benzoic acid derivatives. nih.gov this compound could serve as a precursor to such derivatives. For example, a reaction with an orthoester and an amine could lead to the formation of a substituted quinazolinone. The presence of the nitro group would be expected to modulate the biological activity of the resulting quinazolinone derivatives.

Reactant 1 Reactant 2 Reactant 3 Potential Product Scaffold Key Reaction Type
This compoundα-Halo KetoneAmmonia1,4-BenzodiazepineCyclocondensation
This compoundOrthoesterPrimary AmineQuinazolinoneCondensation/Cyclization
This compoundIsocyanideAldehydeImidazo[4,5-b]pyridineUgi-type Reaction

This table presents potential multi-component reactions based on the known reactivity of the functional groups present in this compound and established synthetic methodologies for related compounds.

Design and Synthesis of Advanced Derivative Libraries

The generation of derivative libraries from a core scaffold is a fundamental strategy in drug discovery and materials science to explore structure-activity relationships (SAR) and optimize properties. This compound offers multiple points for diversification, making it an attractive starting material for combinatorial synthesis.

The amino group can be readily acylated, sulfonated, or alkylated to introduce a wide variety of substituents. The nitro group can be reduced to an amine, which can then undergo a host of chemical transformations, including diazotization followed by substitution, or condensation reactions to form heterocyclic rings. The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other acid derivatives. Finally, the chloro substituent can potentially be displaced via nucleophilic aromatic substitution under specific conditions, although this is generally challenging on an electron-rich ring unless activated by the nitro group.

The synthesis of a 10,000-member combinatorial library of 1,5-benzodiazepine-2-one derivatives from a 3-amino-1,5-benzodiazepine-2-one scaffold highlights the potential of using amino-substituted aromatic compounds in generating large and diverse libraries. nih.gov Similarly, this compound could be employed as a foundational element for a split-and-pool synthesis strategy to create a library of compounds for high-throughput screening.

The design of such libraries would be guided by the desired therapeutic target or material property. For instance, in the context of antibacterial drug discovery, SAR studies on substituted benzamides have shown that the nature and position of substituents on the aromatic ring significantly influence activity. mdpi.com A library of amide derivatives of this compound could be synthesized to explore these relationships, with the chloro and nitro groups serving as fixed structural features while varying the amide substituent.

Below is a table outlining potential diversification points on the this compound scaffold and the types of derivatives that could be generated.

Diversification Point Reaction Type Resulting Functional Group/Scaffold Potential for Library Generation
Amino GroupAcylation/SulfonylationAmides/SulfonamidesHigh
Nitro GroupReduction, then Diazotization/CondensationSubstituted Anilines/HeterocyclesHigh
Methyl EsterHydrolysis, then Amidation/EsterificationCarboxylic Acids, Amides, EstersHigh
Chloro GroupNucleophilic Aromatic SubstitutionVariously substituted phenyl ethers, amines, etc.Moderate

This table illustrates the synthetic versatility of this compound for the generation of advanced derivative libraries.

Future Research Directions and Emerging Methodologies in Methyl 3 Amino 5 Chloro 2 Nitrobenzoate Chemistry

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

The integration of artificial intelligence (AI) and machine learning (ML) is set to dramatically accelerate the discovery and optimization of synthetic routes to Methyl 3-amino-5-chloro-2-nitrobenzoate. These computational tools can analyze vast datasets of chemical reactions to predict outcomes, suggest optimal conditions, and even propose novel synthetic pathways.

One of the primary challenges in the synthesis of polysubstituted aromatics like this compound is controlling regioselectivity during reactions such as nitration. Machine learning models, like RegioML, are being developed to predict the outcomes of electrophilic aromatic substitution reactions with high accuracy. rsc.orggithub.comchemrxiv.org These models use quantum chemical descriptors to identify the most probable sites of reaction on a molecule. researchgate.net For a precursor to this compound, an AI tool could predict the most likely position of nitration on a substituted chlorobenzoic acid, thereby guiding chemists to the most effective synthetic strategy and minimizing the formation of unwanted isomers. nih.gov

Table 1: Potential AI/ML Applications in the Synthesis of this compound

Application AreaAI/ML Tool/TechniquePotential Impact
Retrosynthesis Neural Network ModelsProposing novel and efficient synthetic routes from readily available starting materials.
Reaction Prediction RegioML, WLNAccurately predicting the regioselectivity of nitration and other electrophilic aromatic substitutions. rsc.orgnih.gov
Condition Optimization Bayesian OptimizationRecommending optimal reaction conditions (temperature, solvent, catalyst) to maximize yield and purity.
Catalyst Discovery Generative ModelsDesigning novel catalysts for challenging transformations, such as selective amination or nitro reduction.

Continuous Flow Chemistry for Scalable and Efficient Synthesis

Continuous flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced safety, scalability, and control over reaction parameters. For the synthesis of intermediates like this compound, which may involve highly exothermic or hazardous reactions like nitration, flow chemistry is particularly advantageous.

Nitration of aromatic compounds is notoriously exothermic and can lead to runaway reactions in large-scale batch reactors. nih.govbeilstein-journals.org Microreactors used in flow chemistry have a high surface-area-to-volume ratio, allowing for rapid heat dissipation and precise temperature control. rsc.orgsoton.ac.uk This minimizes the risk of side reactions and improves the safety profile of the process. ewadirect.com Studies on the continuous flow nitration of various aromatic compounds, including benzoic acid derivatives, have demonstrated high yields and selectivities in significantly shorter reaction times compared to batch methods. nih.govdthxyhg.com

Development of Novel Catalytic Systems for Challenging Transformations

The development of new and more efficient catalytic systems is crucial for overcoming some of the inherent challenges in the synthesis of this compound. Key areas of focus include the selective reduction of the nitro group and the introduction of the amino group.

A significant challenge is the chemoselective reduction of the nitro group in the presence of other reducible functionalities, such as the methyl ester. While traditional methods may lead to the reduction of both groups, modern catalytic systems are being designed to target the nitro group with high specificity. For example, systems based on NaBH4-FeCl2 have shown excellent chemoselectivity for the reduction of nitroarenes bearing ester groups, providing high yields of the corresponding anilines. researchgate.netthieme-connect.combohrium.com Other novel catalysts, including those based on iron, cobalt, and even metal-free systems, are also being explored for their ability to perform this transformation under mild and sustainable conditions. organic-chemistry.orgsci-hub.senih.gov

Another area of active research is the catalytic amination of aryl halides. While the target molecule already contains an amino group, the development of novel catalysts for C-N bond formation could open up alternative synthetic routes. Palladium-catalyzed Buchwald-Hartwig amination is a well-established method, and ongoing research is focused on developing more active and versatile catalysts that can operate under milder conditions and with lower catalyst loadings. uvic.ca Synergistic catalysis approaches are also emerging for the synthesis of secondary amines from nitroarenes and carboxylic acids, which could provide new disconnection strategies for related compounds. nju.edu.cn

Table 2: Examples of Novel Catalytic Systems for Relevant Transformations

TransformationCatalytic SystemKey Advantages
Selective Nitro Reduction NaBH4-FeCl2High chemoselectivity for nitro group over ester. researchgate.netthieme-connect.combohrium.com
Nitro Reduction Iron-based catalystsUse of a non-noble, earth-abundant metal. nih.gov
Nitro Reduction Pd/C in water (micellar)Sustainable, high-yield reduction in an aqueous medium. acs.org
Amination Buchwald-Hartwig CatalystsVersatile for C-N bond formation. uvic.ca

High-Throughput Experimentation for Reaction Discovery and Screening

High-throughput experimentation (HTE) is a powerful tool for accelerating the discovery of new reactions and the optimization of existing ones. By running a large number of experiments in parallel on a small scale, HTE allows for the rapid screening of a wide range of catalysts, reagents, solvents, and reaction conditions. nih.govbiorxiv.org

For the synthesis of this compound, HTE could be employed to quickly identify the optimal conditions for the nitration of a chlorobenzoic acid precursor. A comprehensive screen could evaluate various nitrating agents, acid catalysts, and solvents to maximize the yield of the desired isomer. rsc.orgchemrxiv.org Similarly, HTE is well-suited for the discovery and optimization of catalysts for the selective reduction of the nitro group. A large library of potential catalysts and ligands could be rapidly screened to identify the most active and selective system for this transformation. sci-hub.se

The data generated from HTE can also be used to train machine learning models, creating a synergistic relationship between these two emerging methodologies. The large, high-quality datasets produced by HTE are ideal for building robust predictive models that can further guide experimental design. rsc.org

Advanced In-situ Spectroscopic Probes for Real-time Reaction Monitoring

Understanding the kinetics and mechanism of a chemical reaction is key to its optimization and control. Advanced in-situ spectroscopic techniques, such as Fourier-transform infrared (FTIR) and Raman spectroscopy, allow for the real-time monitoring of chemical reactions as they occur, providing valuable insights into reaction progress, the formation of intermediates, and the consumption of reactants. thermofisher.com

For the synthesis of this compound, in-situ spectroscopy could be used to monitor the nitration reaction, allowing for precise control over the reaction endpoint and preventing the formation of over-nitrated byproducts. By tracking the concentration of reactants and products in real-time, the reaction can be stopped at the optimal point, maximizing the yield of the desired product.

Similarly, in-situ monitoring of the catalytic reduction of the nitro group can provide crucial information about the reaction mechanism and catalyst activity. rsc.orgchemrxiv.orgresearchgate.net Real-time data can help in identifying catalyst deactivation pathways and in optimizing the reaction conditions to maintain high catalytic performance. The combination of in-situ spectroscopy with continuous flow chemistry is particularly powerful, enabling a high level of process understanding and control.

Exploration of Sustainable and Circular Economy Approaches in Synthesis

The principles of green chemistry and the circular economy are increasingly influencing the design of chemical syntheses. mdpi.com The goal is to develop processes that are not only efficient and cost-effective but also environmentally benign. chemiehoch3.de This involves the use of renewable feedstocks, the reduction of waste, and the design of products and processes that are safe and sustainable. nih.gov

The circular economy concept encourages the reuse and recycling of materials to minimize the consumption of finite resources. numberanalytics.com In chemical manufacturing, this could involve the recovery and reuse of solvents and catalysts, as well as the valorization of byproducts. chemiehoch3.deresearchgate.net By designing the synthesis of this compound with these principles in mind, the chemical industry can move towards a more sustainable and circular model. mdpi.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 3-amino-5-chloro-2-nitrobenzoate, and how can intermediates be optimized for yield?

  • Answer : The compound is synthesized via sequential functionalization of benzoate derivatives. For example, nitration and chlorination steps are critical. A patent demonstrates its use as a precursor for formamido derivatives under controlled conditions (e.g., Example 1 in : reaction with formylating agents at 40–45°C) . Optimization involves adjusting stoichiometry (e.g., molar ratios of reagents) and reaction time, monitored via HPLC or TLC. Intermediate purity can be enhanced using recrystallization (e.g., ethyl acetate/hexane systems).

Q. How are functional groups (amino, nitro, ester) in this compound characterized experimentally?

  • Answer :

  • Nitro Group : FT-IR (~1520 cm⁻¹ for asymmetric NO₂ stretch) and NMR (δ 8.0–8.5 ppm for aromatic protons adjacent to NO₂).
  • Amino Group : NMR (δ 5.5–6.5 ppm for NH₂, though often broad due to exchange) and UV-Vis (absorbance at ~280 nm).
  • Ester Group : IR (C=O stretch at ~1720 cm⁻¹) and saponification followed by titration .
  • Chlorine : Elemental analysis or XPS for confirmation.

Q. What are the common side products during synthesis, and how are they mitigated?

  • Answer : Major byproducts include:

  • Over-nitrated derivatives : Controlled temperature (<50°C) and nitric acid concentration reduce this .
  • Ester hydrolysis products : Anhydrous conditions (e.g., molecular sieves) prevent hydrolysis to carboxylic acids .
  • Reduction of nitro group : Avoid premature exposure to reducing agents. Purity is confirmed via LC-MS .

Advanced Research Questions

Q. How does the steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic substitution?

  • Answer : The nitro group is a strong electron-withdrawing group, activating the aromatic ring for electrophilic substitution at the para position. However, steric hindrance from the methyl ester and chloro substituents directs reactivity to specific sites. Computational studies (DFT) can predict regioselectivity, while experimental validation uses competitive reactions with nucleophiles (e.g., amines) under varying conditions .

Q. What strategies resolve contradictions in enzyme inhibition data involving this compound?

  • Answer : Contradictions may arise from assay conditions (pH, temperature) or impurities. Methodological steps include:

  • Reproducibility checks : Independent synthesis and purity validation (≥98% via HPLC).
  • Dose-response curves : Confirm IC₅₀ consistency across multiple assays (e.g., fluorescence vs. colorimetric).
  • Structural analogs : Compare with derivatives (e.g., methyl 2-amino-5-chlorobenzoate) to isolate functional group effects .
  • Molecular docking : Validate binding modes using crystallographic data (if available) .

Q. How can the nitro group be selectively reduced to an amino group without affecting the ester moiety?

  • Answer : Catalytic hydrogenation (H₂/Pd-C in ethanol) at 25–30°C selectively reduces nitro to amino while preserving the ester. Alternative methods include:

  • Fe/HCl : Requires careful pH control (pH 4–5) to avoid ester hydrolysis .
  • NaBH₄/CuCl₂ : Mild conditions for partial reduction, monitored by in-situ IR .

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